2-Methylindoline

Vue d'ensemble

Description

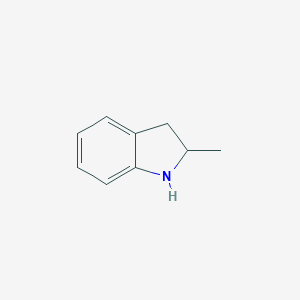

2-Methylindoline is an organic compound with the molecular formula C9H11N. It is a derivative of indoline, characterized by a methyl group attached to the second position of the indoline ring. This compound is known for its clear yellow to brown liquid appearance and is used as an intermediate in the synthesis of various indole derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylindoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for large-scale production . Another method involves the use of Raney nickel as a catalyst, although this method has lower selectivity and yields .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation techniques due to their efficiency and scalability. The use of quaternary ammonium salts as acidic ionic liquids in the reaction enhances the selectivity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Catalytic hydrogenation can reduce it to form different indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted indolines

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents

Major Products:

Oxidation: Indole derivatives.

Reduction: Various indoline derivatives.

Substitution: Substituted indolines with different functional groups

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Methylindoline serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Inhibitors of NOD1-induced NF-κB Activation : This compound has been utilized in developing inhibitors that modulate immune responses by targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation and cancer progression .

- Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor properties, making them candidates for cancer therapeutics .

- Norepinephrine Reuptake Inhibitors : The compound is also explored for its potential as a norepinephrine reuptake inhibitor, which could be beneficial in treating mood disorders .

Material Science Applications

This compound is increasingly recognized for its role in materials science:

- Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of red fluorescent dyes that are integral to the development of OLEDs, which are crucial for modern display technologies .

- Dyes and Pigments : As an intermediate, it contributes to the production of various dyes and pigments used in textiles and coatings, enhancing color properties and stability .

Environmental Chemistry

The environmental applications of this compound include:

- Adsorption Studies : Research has shown that this compound can be effectively adsorbed onto specific matrices, which may have implications for wastewater treatment processes. Studies indicate that its adsorption characteristics differ from those of indole, suggesting unique interactions with environmental substrates .

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer activity of this compound derivatives. The results indicated a significant reduction in tumor growth in animal models when treated with these compounds, highlighting their potential as effective anticancer agents .

Case Study 2: Adsorption Behavior

Research on the adsorption behavior of this compound on ligand-exchange matrices revealed that its interaction mechanisms differ from those of indole. The study utilized both Langmuir and Freundlich isotherms to analyze adsorption data, concluding that secondary equilibrium effects play a role due to the methyl group present on the indole structure .

Data Tables

Mécanisme D'action

The mechanism of action of 2-Methylindoline varies depending on its application. In biological systems, it often interacts with specific molecular targets such as receptors or enzymes. For example, as a norepinephrine reuptake inhibitor, it binds to the norepinephrine transporter, preventing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft . In the case of melatonin receptor antagonists, it binds to melatonin receptors, blocking their activation and modulating circadian rhythms .

Comparaison Avec Des Composés Similaires

2-Methylindoline can be compared with other indoline derivatives such as:

1-Methylindoline: Similar in structure but with the methyl group attached to the first position.

3-Methylindoline: The methyl group is attached to the third position, leading to different chemical properties and reactivity.

2,3-Dihydroindole: Lacks the methyl group, resulting in different biological activities and applications

Uniqueness: this compound’s unique positioning of the methyl group at the second position of the indoline ring imparts distinct chemical and biological properties, making it valuable in various synthetic and research applications .

Activité Biologique

2-Methylindoline, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, enzyme inhibitory properties, and molecular interactions.

Overview of this compound

This compound is characterized by its bicyclic structure, consisting of a fused indole and a methyl group at the second position. This structural feature contributes to its unique chemical properties and biological activities.

Cholinesterase Inhibition

Recent studies have demonstrated that this compound analogs exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized various analogs and evaluated their enzyme inhibitory activities:

- Key Findings :

- The analog 4b showed the highest inhibitory activity against AChE with an IC50 value of 0.648 µM.

- Analog 4i exhibited notable inhibition against BChE with an IC50 value of 0.745 µM.

These results indicate that modifications to the indole structure can enhance the inhibitory potency against cholinesterases, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Aromatase Inhibition

This compound derivatives have also been investigated for their potential as aromatase inhibitors, which are vital in managing estrogen-dependent cancers. A study compared the aromatase inhibitory activity of 2-methyl indole hydrazones to melatonin:

- In Vitro Assays :

- The hydrazones demonstrated stronger aromatase inhibition than melatonin, with several compounds showing IC50 values below 20 µM.

This suggests that this compound derivatives could serve as promising candidates for developing treatments for estrogen receptor-positive breast cancer .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes. For instance, docking simulations revealed favorable interactions between the synthesized compounds and the active sites of AChE and aromatase:

- Docking Insights :

- The presence of specific functional groups in the derivatives enhances binding affinity.

- Structural modifications can lead to improved inhibitory activity through better fit within the enzyme active sites.

These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the design of new therapeutic agents .

Study on Cholinesterase Inhibitors

In a detailed investigation involving various synthesized analogs of this compound, researchers evaluated their effects on cholinergic pathways. The study highlighted:

- Analogs Tested :

- Compounds with pyrrolidine, piperidine, and morpholine structures were assessed.

- Results :

- Several analogs exhibited moderate to high inhibition against both AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders.

This case study illustrates how structural modifications can yield compounds with enhanced biological activity .

Aromatase Activity in Breast Cancer Models

Another significant case study focused on the use of 2-methyl indole hydrazones in breast cancer cell lines (MCF-7 BUS):

- Experimental Design :

- Both cell-free assays and cell-based assays were employed to assess aromatase activity.

- Findings :

- The hydrazones not only inhibited aromatase activity but also reduced cell proliferation in estrogen-dependent conditions.

This research supports the potential application of these compounds in breast cancer therapy by targeting estrogen synthesis pathways .

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884339 | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-06-6 | |

| Record name | 2-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methylindoline?

A1: this compound has the molecular formula C9H11N and a molecular weight of 133.19 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography/Mass Spectrometry (GC/MS). For instance, [] utilizes IR and NMR to analyze synthesized heterocyclic derivatives of 1-amino-2-methylindoline.

Q3: Are there alternative methods to synthesize this compound besides the Raschig Process?

A3: Yes, [] details a method for preparing this compound via catalytic hydrogenation of 2-methylindole in acidic ionic liquid, offering advantages such as high yield, environmental friendliness, and simple operation.

Q4: Can this compound be synthesized electrochemically?

A4: Yes, electrochemical methods have been explored for this compound synthesis. [] focuses on the electrosynthesis of this compound, highlighting its potential as a sustainable alternative to traditional methods.

Q5: How does chloramine interact with this compound in an aqueous solution?

A5: The reaction between chloramine and this compound is complex, involving two concurrent bimolecular mechanisms. These lead to the formation of 1-amino-2-methylindoline (the desired product in the Raschig Process) and 2-methylindole as a byproduct. []

Q6: What is the main challenge in maximizing the yield of 1-amino-2-methylindoline through the Raschig Process?

A6: The primary challenge lies in minimizing the oxidation of the desired product, 1-amino-2-methylindoline, by chloramine, a significant side reaction. [, ]. Studies have explored optimizing reaction conditions and alternative solvent systems to enhance the yield [].

Q7: Can this compound undergo dehydrogenation reactions? What are the implications?

A7: Yes, this compound can be dehydrogenated. [] investigates the use of this compound as part of a Liquid Organic Hydrogen Carrier (LOHC) system. The research uses techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) to understand the dehydrogenation process on a platinum catalyst.

Q8: What role does this compound play in organic synthesis?

A8: this compound is a valuable building block in synthesizing various compounds. For example, [] utilizes this compound-derived phosphoramidites as chiral ligands in iridium-catalyzed allylic alkylation of indoles. This demonstrates its utility in developing asymmetric synthesis methods for complex molecules.

Q9: How do different substituents on this compound affect its reactivity?

A9: [] explores the impact of nitro- and amino-substituents on this compound and 2-methylenindoline, providing insights into how these modifications influence the compounds' chemical behavior.

Q10: How does this compound behave under irradiation?

A10: [] examines the photochemical behavior of o-allylaniline derivatives, including this compound. The research investigates the photocyclization process leading to the formation of lilolidines and tetrahydropyrrolo[3,2,1-hi]indole derivatives. The study reveals the influence of temperature on diastereoselectivity, suggesting entropy plays a role in product distribution.

Q11: Can this compound derivatives act as ligands in catalytic reactions?

A11: Yes, [, , ] demonstrate the successful use of this compound-derived phosphoramidites as chiral ligands in various metal-catalyzed asymmetric reactions.

Q12: Can rhodium complexes be used to catalyze reactions involving this compound derivatives?

A12: Yes, [] explores the application of rhodium catalysts in the asymmetric intramolecular hydroamination of alkenes to synthesize enantioenriched 2-methylpyrrolidines, valuable intermediates in organic synthesis.

Q13: Have there been computational studies on this compound and its derivatives?

A13: While specific examples are limited within the provided research set, computational methods like Density Functional Theory (DFT) are frequently employed to study similar heterocyclic systems. [] utilizes DFT calculations to gain insights into the energies of various species involved in the dehydrogenation of this compound on a platinum surface.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.